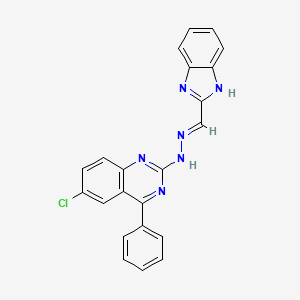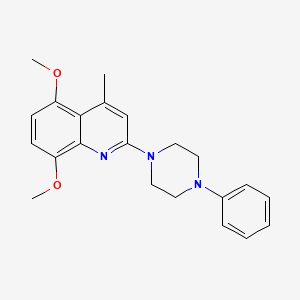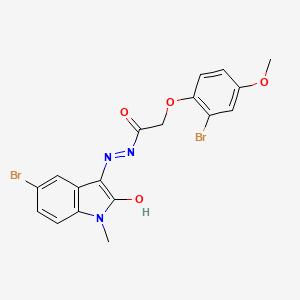![molecular formula C17H17N5O B5985801 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5985801.png)
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one, also known as ADP, is a synthetic compound that has been extensively studied for its various biological properties. It is a member of the triazine family of compounds and has been found to have a wide range of applications in scientific research.
作用機序
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one inhibits the activity of CDKs by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate and thereby inhibits downstream signaling pathways. 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit other protein kinases such as glycogen synthase kinase 3 (GSK-3) and polo-like kinase 1 (Plk1).
Biochemical and Physiological Effects:
The inhibition of CDK activity by 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
実験室実験の利点と制限
One of the main advantages of using 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one in lab experiments is its high specificity for CDKs. This allows researchers to selectively target these kinases and study their function in various biological processes. However, 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one can also have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one and its biological properties. One area of interest is the development of more potent and selective inhibitors of CDKs. Another area of interest is the use of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one in combination with other drugs for the treatment of cancer. Additionally, the study of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one's effects on other biological processes such as neurodegeneration and inflammation is an area of active research.
合成法
The synthesis of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one involves the reaction of 2,4-dimethylaniline with cyanuric chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has been used extensively in scientific research due to its ability to inhibit protein kinases. It has been found to be particularly effective in inhibiting the activity of cyclin-dependent kinases (CDKs). This property has led to its use in the study of the cell cycle and cancer biology.
特性
IUPAC Name |
6-anilino-4-(2,4-dimethylanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-8-9-14(12(2)10-11)19-16-20-15(21-17(23)22-16)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H3,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZVYYVWJUMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)NC(=N2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5985719.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl]-2-(benzylthio)acetamide](/img/structure/B5985721.png)

![2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5985724.png)

![2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5985745.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5985761.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B5985767.png)
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5985774.png)

![N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5985808.png)

![2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)
![ethyl 3-(2-methoxyethyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5985825.png)